4-[1-(4-Chloro-2,5-dimethylbenzenesulfonyl)pyrrolidine-2-carbonyl]morpholine
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Overview
Description
4-[1-(4-Chloro-2,5-dimethylbenzenesulfonyl)pyrrolidine-2-carbonyl]morpholine is a complex organic compound that features a pyrrolidine ring, a morpholine ring, and a sulfonyl chloride group
Preparation Methods
The synthesis of 4-[1-(4-Chloro-2,5-dimethylbenzenesulfonyl)pyrrolidine-2-carbonyl]morpholine typically involves multiple steps:
Formation of 4-Chloro-2,5-dimethylbenzenesulfonyl chloride: This can be achieved by chlorosulfonation of 2,5-dimethylchlorobenzene using chlorosulfonic acid.
Synthesis of Pyrrolidine Derivative: The pyrrolidine ring is introduced through a reaction with pyrrolidine-2-carbonyl chloride.
Coupling with Morpholine: Finally, the morpholine ring is coupled to the pyrrolidine derivative under suitable conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
4-[1-(4-Chloro-2,5-dimethylbenzenesulfonyl)pyrrolidine-2-carbonyl]morpholine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The chloro group in the benzenesulfonyl moiety can be substituted by nucleophiles such as amines or thiols, forming corresponding sulfonamide or sulfonothioate derivatives.
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[1-(4-Chloro-2,5-dimethylbenzenesulfonyl)pyrrolidine-2-carbonyl]morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[1-(4-Chloro-2,5-dimethylbenzenesulfonyl)pyrrolidine-2-carbonyl]morpholine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The pyrrolidine and morpholine rings contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include other sulfonyl-containing pyrrolidine derivatives and morpholine derivatives. For example:
4-Chloro-2,5-dimethylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
Pyrrolidine-2-carbonyl chloride: Another intermediate used in the synthesis.
Morpholine derivatives: Compounds with similar structural features but different functional groups.
The uniqueness of 4-[1-(4-Chloro-2,5-dimethylbenzenesulfonyl)pyrrolidine-2-carbonyl]morpholine lies in its combined structural features, which confer specific chemical and biological properties not found in simpler analogs .
Properties
Molecular Formula |
C17H23ClN2O4S |
---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
[1-(4-chloro-2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C17H23ClN2O4S/c1-12-11-16(13(2)10-14(12)18)25(22,23)20-5-3-4-15(20)17(21)19-6-8-24-9-7-19/h10-11,15H,3-9H2,1-2H3 |
InChI Key |
VNUGLYVFBFDZKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCCC2C(=O)N3CCOCC3 |
Origin of Product |
United States |
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